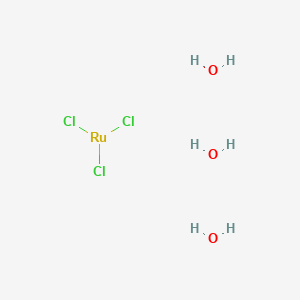

Ruthenium(III) chloride trihydrate

Description

Propriétés

Numéro CAS |

13815-94-6 |

|---|---|

Formule moléculaire |

Cl3H2ORu |

Poids moléculaire |

225.4 g/mol |

Nom IUPAC |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

Clé InChI |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.O.O.Cl[Ru](Cl)Cl |

SMILES canonique |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Pictogrammes |

Corrosive |

Synonymes |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Origine du produit |

United States |

Foundational & Exploratory

Ruthenium(III) Chloride Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a key inorganic compound and a versatile starting material in ruthenium chemistry.[1] Its significance stems from its role as a precursor in the synthesis of a wide array of organometallic and coordination complexes, many of which exhibit remarkable catalytic activity in various organic transformations. This guide provides a comprehensive overview of the chemical properties of this compound, tailored for professionals in research, discovery, and drug development.

Physical and Chemical Properties

This compound is typically a dark brown or black crystalline solid.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere.[2] The water content in the commercial hydrate (B1144303) can vary, though it often approximates a trihydrate.[1]

Solubility

The hydrated form of ruthenium(III) chloride is soluble in a range of polar solvents, a property that is crucial for its application in homogeneous catalysis. In contrast, the anhydrous form is insoluble in water.[1][2]

| Property | Value |

| Appearance | Dark brown to black crystalline powder |

| Formula | RuCl₃·3H₂O |

| Molar Mass | 261.47 g/mol |

| Solubility | |

| Water | Soluble[2][3] |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Hygroscopicity | Hygroscopic[2] |

Thermal Decomposition

Upon heating, this compound undergoes dehydration followed by decomposition at higher temperatures. The anhydrous form is reported to decompose above 500°C.[1] A hydrated form has been noted to decompose at 100°C.

A detailed thermogravimetric analysis (TGA) curve providing specific temperature ranges and weight loss percentages for the dehydration and decomposition steps is not consistently available in public literature, as the exact water content can vary.

Reactivity and Catalytic Applications

The rich coordination chemistry of ruthenium allows RuCl₃·3H₂O to be a precursor to a vast number of catalytically active species.[1] The ruthenium center can exist in multiple oxidation states, most notably Ru(II), Ru(III), and Ru(IV), which is key to its catalytic versatility.[1]

Precursor to Catalysts

This compound is the most common starting material for the synthesis of various ruthenium catalysts, including the Nobel Prize-winning Grubbs' catalysts for olefin metathesis.[4] It is also used to prepare catalysts for a wide range of other transformations.

References

An In-depth Technical Guide to the Molecular Structure of Ruthenium(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a pivotal precursor in the synthesis of a vast array of ruthenium-based compounds utilized in catalysis, materials science, and medicinal chemistry. While its solid-state structure is complex and often non-stoichiometric, its behavior in aqueous solutions, particularly in the presence of chloride ions, is characterized by a dynamic equilibrium of various aqua-chloro species. This technical guide provides a comprehensive overview of the molecular structure of Ruthenium(III) chloride, with a primary focus on its coordination chemistry in solution. It includes a summary of key structural parameters obtained from advanced spectroscopic techniques, detailed experimental protocols for characterization, and a visual representation of the speciation pathways.

Introduction

Ruthenium(III) chloride is commercially available as a hydrated salt, commonly approximated as a trihydrate with the chemical formula RuCl₃·3H₂O.[1] It serves as a fundamental starting material for the synthesis of numerous organometallic and coordination complexes of ruthenium.[1] The reactivity and efficacy of these synthetic procedures are intrinsically linked to the nature of the ruthenium species present in the reaction medium. In the solid state, the precise structure of hydrated ruthenium(III) chloride can be variable. However, upon dissolution, particularly in hydrochloric acid, a well-defined series of six-coordinate aqua-chloro ruthenium(III) complexes are formed.[2] Understanding the equilibrium between these species is critical for controlling the outcome of chemical reactions and for the rational design of new ruthenium-based catalysts and therapeutics.

Molecular Structure in the Solid State

The anhydrous form of ruthenium(III) chloride exists in two main polymorphs, the α- and β-forms. The black α-form adopts a CrCl₃-type structure with ruthenium centers in an octahedral coordination environment.[1] The dark brown, metastable β-form consists of infinite chains of face-sharing octahedra.[1] The commercially available "trihydrate" is often a mixture of various hydrated and hydroxo/oxo-chloro species, and a definitive single-crystal X-ray structure of a discrete RuCl₃·3H₂O molecule is not well-established in the literature. Therefore, a more relevant understanding of its molecular structure for practical applications is derived from its behavior in solution.

Coordination Chemistry in Aqueous Solution

In aqueous hydrochloric acid solutions, this compound dissolves to form a series of octahedral aqua-chloro complexes with the general formula [RuClₓ(H₂O)₆₋ₓ]³⁻ˣ. The distribution of these species is highly dependent on the concentration of hydrochloric acid.[2] At low HCl concentrations, species with a higher degree of aquation are prevalent, while at high HCl concentrations, the fully chlorinated species, [RuCl₆]³⁻, dominates.[2]

Equilibrium of Ruthenium(III) Aqua-Chloro Species

The stepwise equilibrium between the various aqua-chloro complexes is a key feature of the aqueous chemistry of ruthenium(III) chloride. The following diagram illustrates the sequential replacement of water ligands by chloride ions.

Caption: Speciation of Ruthenium(III) in aqueous HCl solution.

Quantitative Structural Data

Advanced spectroscopic techniques, particularly Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in determining the structural parameters of the various aqua-chloro ruthenium(III) species in solution.[2] The following tables summarize the key findings.

Table 1: EXAFS Structural Parameters for Ru³⁺ in HCl Solutions[2]

| HCl Concentration (M) | Predominant Species | Coordination Number (N) of Cl | Coordination Number (N) of O | Ru-Cl Bond Distance (Å) | Ru-O Bond Distance (Å) |

| 0.7 | [RuCl₄(H₂O)₂]⁻ | 3.8 | 2.2 | 2.35 | 2.06 |

| 1 | [RuCl₄(H₂O)₂]⁻ | 4.1 | 1.9 | 2.35 | 2.06 |

| 2 | [RuCl₄(H₂O)₂]⁻ | 4.4 | 1.6 | 2.35 | 2.05 |

| 3 | [RuCl₅(H₂O)]²⁻ | 4.7 | 1.3 | 2.35 | 2.08 |

| 5 | [RuCl₅(H₂O)]²⁻ | 5.0 | 1.0 | 2.36 | 2.11 |

| 7 | [RuCl₆]³⁻ | 5.6 | 0.4 | 2.36 | 2.15 |

| 10 | [RuCl₆]³⁻ | 6.0 (fixed) | 0.0 | 2.36 | - |

Table 2: Stepwise Stability Constants of [RuClₓ(H₂O)₆₋ₓ]³⁻ˣ Complexes[2]

| Equilibrium | Log K |

| K₄ | 0.408 ± 0.005 |

| K₅ | -0.642 ± 0.005 |

| K₆ | -1.48 ± 0.02 |

Experimental Protocols

Synthesis of Hydrated Ruthenium(III) Chloride

A general procedure for the laboratory-scale synthesis of hydrated ruthenium(III) chloride involves the following steps:

-

Oxidative Fusion: Metal ruthenium powder is mixed with an oxidizing agent and an alkali metal salt (e.g., sodium chloride) and heated to a high temperature.[3]

-

Dissolution and Precipitation: The resulting melt is dissolved in water. The ruthenium is then precipitated as ruthenium hydroxide (B78521) or hydrated ruthenium dioxide by adjusting the pH.[3]

-

Acidification and Crystallization: The precipitate is thoroughly washed to remove impurities and then dissolved in concentrated hydrochloric acid.[3]

-

Concentration: The resulting solution is carefully evaporated to induce crystallization of hydrated ruthenium(III) chloride.[3]

Characterization of Ruthenium(III) Speciation in Solution

The characterization of the various aqua-chloro ruthenium(III) species in solution is typically performed using a combination of spectroscopic and analytical techniques.

-

Principle: Different [RuClₓ(H₂O)₆₋ₓ]³⁻ˣ species exhibit distinct absorption bands in the UV-Vis spectrum. By monitoring the changes in the spectra as a function of HCl concentration, the predominant species can be identified.[2]

-

Protocol:

-

Prepare a series of solutions of RuCl₃·xH₂O in varying concentrations of HCl (e.g., 0.5 M to 10 M).[2]

-

Allow the solutions to equilibrate for a sufficient time (equilibration can be slow, sometimes taking several days).[2]

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-800 nm).[2]

-

Analyze the spectra to identify characteristic absorption bands for each species. For example, [RuCl₄(H₂O)₂]⁻ and [RuCl₅(H₂O)]²⁻ have an absorption band around 320 nm, while [RuCl₆]³⁻ has bands around 310 and 350 nm.[2]

-

-

Principle: EXAFS provides information about the local atomic environment of the ruthenium atom, including coordination numbers, bond distances, and the identity of neighboring atoms.[2]

-

Protocol:

-

Prepare solutions of RuCl₃·xH₂O in HCl of the desired concentrations.[2]

-

Measure the Ru K-edge X-ray absorption spectra using a synchrotron radiation source.[2]

-

Process the raw data to extract the EXAFS oscillations.

-

Perform a Fourier transform of the EXAFS data to obtain a radial distribution function around the ruthenium atom.

-

Fit the data using theoretical standards (calculated using software like FEFF) to determine the coordination numbers and bond distances for Ru-Cl and Ru-O paths.[2]

-

The following diagram outlines the workflow for characterizing the ruthenium speciation.

Caption: Experimental workflow for Ru(III) speciation analysis.

Conclusion

While a simple, discrete molecular structure for solid this compound is not readily defined, its behavior in aqueous solution is characterized by a well-understood equilibrium of octahedral aqua-chloro complexes. For researchers, scientists, and drug development professionals, a thorough understanding of this solution-state chemistry is paramount for the successful application of this versatile compound. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development involving ruthenium-based systems.

References

- 1. jopss.jaea.go.jp [jopss.jaea.go.jp]

- 2. Speciation of Ruthenium(III) Chloro Complexes in Hydrochloric Acid Solutions and Their Extraction Characteristics with an Amide-Containing Amine Compound | MDPI [mdpi.com]

- 3. Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ruthenium(III) Chloride Trihydrate

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive overview of the primary methods for the synthesis of Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O), a crucial starting material in ruthenium chemistry.[1][2] The document details established experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Introduction

Ruthenium(III) chloride hydrate (B1144303) is a dark brown or black solid that serves as a versatile precursor for the synthesis of a vast array of ruthenium-based catalysts, coordination complexes, and advanced materials.[1][2][3][4] Its applications are widespread, ranging from catalysis in organic synthesis, such as in olefin metathesis and hydrogenation reactions, to the development of novel anticancer agents and sensitizers in dye-sensitized solar cells.[4][5][6] While the anhydrous form (RuCl₃) is known, the hydrated species, often approximating a trihydrate, is more commonly used due to its solubility in water and various polar organic solvents.[1][3] This guide focuses on the most prevalent and industrially relevant synthesis methodologies.

Method 1: High-Temperature Chlorination and Hydrolysis

This method involves the initial conversion of metallic ruthenium into a water-soluble salt (sodium chlororuthenate) via high-temperature chlorination in the presence of sodium chloride. The intermediate is then hydrolyzed, and the resulting hydrated ruthenium oxide is dissolved in hydrochloric acid to yield the final product.[7][8][9]

Experimental Protocol

-

High-Temperature Chlorination:

-

Thoroughly mix metallic ruthenium powder, sodium chloride (NaCl), and a trace amount of starch. The starch is added to maintain a weakly reducing atmosphere during the initial heating phase and control the early oxidation rate of the ruthenium powder.[7][8]

-

Place the mixture in a quartz crucible and position it within a furnace.

-

Heat the furnace to a temperature of 800–1000°C until the material is molten.[7]

-

Introduce chlorine gas (Cl₂) into the melt at a specified flow rate (e.g., 100–900 mL/min) to facilitate the conversion of ruthenium to sodium chlororuthenate.[7] Any volatile ruthenium tetroxide (RuO₄) gas produced is captured in a multi-stage absorption system containing dilute hydrochloric acid and ethanol (B145695).[8][9]

-

-

Leaching and Precipitation:

-

After cooling, leach the solidified chlorinated product with the absorption liquid from the previous step at 20–80°C for 30–60 minutes.[7]

-

Filter the mixture to remove any unreacted ruthenium powder, which can be recycled.[7]

-

Adjust the pH of the filtrate to 9–12 by adding a 5–10% (w/v) sodium hydroxide (B78521) (NaOH) solution. This causes the precipitation of a black solid, either ruthenium hydroxide or hydrated ruthenium dioxide.[7][8]

-

-

Washing and Acidification:

-

Filter the black precipitate and wash it thoroughly 5 to 10 times with hot (80–95°C) pure water to remove sodium ions.[8]

-

Add the washed precipitate to pure water and heat the slurry to 60–90°C with stirring.[7][8]

-

Slowly add concentrated hydrochloric acid (36–38%) until the black precipitate completely dissolves. Add a small excess of concentrated HCl and continue the reaction for 20–60 minutes.[7]

-

-

Crystallization:

-

Evaporate and concentrate the resulting chlororuthenic acid solution by heating it to 90–100°C.[7]

-

Continue concentration until dark brown crystals of hydrated Ruthenium(III) chloride precipitate from the solution.

-

Stop heating, cool the solution, and collect the crystals.

-

Data Presentation

| Parameter | Value/Range | Stage | Reference |

| Reactant Ratio (Ru:NaCl:Starch) | 1 : 3-6 : 0.005-0.03 | Chlorination | [7][8] |

| Chlorination Temperature | 800–1000 °C | Chlorination | [7] |

| Chlorine Gas Flow Rate | 100–900 mL/min | Chlorination | [7] |

| Leaching Temperature | 20–80 °C | Leaching | [7] |

| Precipitation pH | 9–12 | Precipitation | [7][8] |

| Washing Temperature | 80–95 °C | Washing | [8] |

| Acidification Temperature | 60–90 °C | Acidification | [7][8] |

| Concentration Temperature | 90–100 °C | Crystallization | [7] |

| Final Product Ru Content | ~38.20% | Final Product | [7] |

Experimental Workflow

Caption: Workflow for High-Temperature Chlorination and Hydrolysis.

Method 2: Oxidative Distillation

This is a classic and widely used industrial route that relies on the high volatility of ruthenium tetroxide (RuO₄).[7] Metallic ruthenium is first oxidized to RuO₄, which is then distilled and absorbed into hydrochloric acid.

Experimental Protocol

-

Oxidation to Ruthenium Tetroxide (RuO₄):

-

A ruthenium-containing material (e.g., ruthenium powder) is fused with an alkali (like NaOH) and a strong oxidant (e.g., sodium chlorate, NaCIO₃, or by bubbling chlorine gas).[7]

-

Alternatively, ruthenium powder can be reacted directly with sodium hypochlorite (B82951) (NaClO) in a solution.[10]

-

Sulfuric acid is then added to the solution, which promotes the formation of volatile, golden-yellow RuO₄ gas.[10] The solution is often heated to 70–100°C to drive the RuO₄ out.[10]

-

-

Absorption:

-

The generated RuO₄ gas is passed through an absorption train containing a 5–7N hydrochloric acid solution.[7][10]

-

The RuO₄ is reduced by the hydrochloric acid to form a solution of chlororuthenic acid. The addition of a small amount of ethanol (0.5-1%) to the HCl solution can aid in the reduction and prevent re-oxidation.[10]

-

-

Crystallization:

-

The resulting solution is heated, concentrated by evaporation, and cooled to allow for the crystallization of dark brown RuCl₃·nH₂O crystals.[7]

-

Data Presentation

| Parameter | Value/Range | Stage | Reference |

| Oxidizing Agents | NaClO₃, Cl₂, NaClO | Oxidation | [7][10] |

| Distillation Temperature | 70–100 °C | Oxidation | [10] |

| HCl Concentration | 5–7 N | Absorption | [10] |

| Ethanol in HCl (optional) | 0.5–1.0 % | Absorption | [10] |

Experimental Workflow

Caption: Workflow for the Oxidative Distillation Method.

Method 3: Direct Chlorination of Ruthenium Metal

The most direct synthesis route is the reaction of metallic ruthenium with chlorine gas at elevated temperatures.[1][7] However, this method is often slow and inefficient, making it less common for industrial-scale production.[7][8] The anhydrous form of RuCl₃ is typically prepared this way, which can then be hydrated if necessary.

Experimental Protocol

-

Place finely powdered ruthenium metal in a reaction tube.

-

Heat the metal to a high temperature (e.g., 700°C) under a stream of chlorine gas.[11]

-

In some historical syntheses, carbon monoxide was used as a carrier gas to transport the product, which crystallizes upon cooling.[1][11]

-

The resulting anhydrous RuCl₃ is a black or dark brown solid that is insoluble in water.[1][3] To obtain the hydrated form, it would need to be processed through a dissolution and recrystallization procedure, though this is not the preferred route.

Purification

For high-purity applications, commercially obtained or synthesized Ruthenium(III) chloride may require further purification. A patented method describes a process for purifying RuCl₃ that contains impurities.[12]

-

The impure RuCl₃ is dissolved in a hydrochloric acid solution.

-

The mixture is heated to a temperature of ≥ 70°C.[12]

-

The pH is carefully adjusted to a range of 0 to 2.[12]

-

The solution is then passed through a cation exchanger to remove metallic impurities, yielding a purified solution of RuCl₃.[12]

-

The purified solution can then be concentrated and crystallized as described in previous methods.

References

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. uivchem.com [uivchem.com]

- 3. 塩化ルテニウム(III) 水和物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. CN107540025B - A kind of method for preparing hydrated ruthenium trichloride - Google Patents [patents.google.com]

- 10. CN101462778A - Preparation method of ruthenium trichloride - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. EP2998275A1 - Process for the preparation and/or purification of ruthenium(III) chloride - Google Patents [patents.google.com]

Ruthenium(III) Chloride Trihydrate: A Comprehensive Technical Guide

CAS Number: 13815-94-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O), a versatile coordination compound with significant applications in catalysis, materials science, and burgeoning potential in medicinal chemistry. This document consolidates key chemical and physical data, detailed experimental protocols for its primary applications, and an exploration of its biological activities, including its influence on cellular signaling pathways.

Chemical and Physical Properties

This compound is a dark brown or black crystalline solid. It is a key starting material in ruthenium chemistry due to its accessibility and reactivity.[1] The hydrated form is soluble in water, ethanol, and acetone, while the anhydrous form is insoluble.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | RuCl₃·3H₂O | [3][4] |

| Molecular Weight | 261.47 g/mol | [3][5] |

| Appearance | Dark brown to black crystalline solid | [4][6] |

| Melting Point | >300 °C (decomposes) | [7] |

| Density | 3.11 g/cm³ | [7] |

| Solubility | Soluble in water, ethanol, acetone | [2] |

| Storage Temperature | Room Temperature, under inert atmosphere | [5] |

Table 2: Spectroscopic and Magnetic Properties

| Property | Value/Description | Source(s) |

| UV-Vis Absorbance | Appears around 360 nm in HCl solutions. | [8] |

| Magnetic Susceptibility (χ) | +1998.0·10⁻⁶ cm³/mol (for anhydrous α-RuCl₃) | [1] |

| FTIR Spectroscopy | Bands corresponding to Ru-Cl stretching are observed. For a related complex, [{RuCl₃(dppb)}₂(µ-4,4'-bipy)], ν(Ru-Cl) bands appear at 335 and 241 cm⁻¹. | [9] |

Experimental Protocols

This compound is a precursor for a wide range of catalysts and is used directly in several organic transformations.

Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

This complex is a versatile catalyst for reactions such as hydrogenation.[10]

Experimental Workflow:

Caption: Workflow for the synthesis of RuCl₂(PPh₃)₃.

Detailed Protocol: [11]

-

Charge a 100 mL three-necked round-bottom flask with 2.00 x 10⁻³ moles of this compound, a stir bar, and methanol.

-

Reflux this solution under a nitrogen atmosphere for 5 minutes in a sand bath.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1.20 x 10⁻² moles of triphenylphosphine to the reaction mixture.

-

Reflux the resulting brown solution under nitrogen for 2.5 hours, during which a brown precipitate will form.

-

After cooling to room temperature, purge the flask with nitrogen.

-

Transfer the setup to a glove box and collect the precipitate by gravity filtration.

-

Wash the resulting brown solid with three 15 mL portions of diethyl ether.

-

Store the final product, RuCl₂(PPh₃)₃, in the glove box.

Ruthenium-Catalyzed Oxidation of Alcohols

This compound can catalyze the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.

Experimental Workflow:

Caption: General workflow for the oxidation of alcohols using RuCl₃.

Detailed Protocol for Oxidation of a Primary Alcohol to a Carboxylic Acid: [12]

-

In a reaction vessel, combine the primary alcohol, catalytic Ruthenium(III) chloride (1.0 mol %), stoichiometric trichloroisocyanuric acid (TCCA, 1.0 equivalent), tetra-n-butylammonium bromide (n-Bu₄NBr, 2.0 mol %), and potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Add a 1:1 mixture of acetonitrile (B52724) (MeCN) and water (H₂O) as the solvent.

-

Stir the reaction mixture at a temperature between 25-45 °C.

-

Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC-MS) until the starting material is consumed.

-

Upon completion, perform a suitable work-up procedure to isolate the carboxylic acid product.

Synthesis of a First-Generation Grubbs Catalyst

This compound is the starting material for the synthesis of various olefin metathesis catalysts, including the first-generation Grubbs catalyst.

Experimental Workflow:

Caption: Synthetic route to a first-generation Grubbs catalyst.

Detailed Protocol: [13][14] Note: This is a multi-step synthesis, and each step requires careful execution under inert atmosphere conditions.

-

Synthesis of [RuCl₂(p-cymene)]₂: React this compound with a substituted cyclohexadiene (e.g., α-phellandrene) in an alcohol solvent (e.g., ethanol) with heating to produce the dimeric ruthenium(II) complex.

-

Synthesis of Ru(p-cymene)(COD): The resulting [RuCl₂(p-cymene)]₂ is then reacted with 1,5-cyclooctadiene (COD) in the presence of a weak base in an alcohol solvent to yield the zero-valent ruthenium complex.

-

Synthesis of RuCl₂(=CHPh)(PCy₃)₂: Finally, the Ru(p-cymene)(COD) complex is reacted with tricyclohexylphosphine (PCy₃) and dichlorophenylmethane (PhCHCl₂) in an inert hydrocarbon solvent to afford the first-generation Grubbs catalyst.

Biological Activity and Signaling Pathways

While this compound itself is primarily a precursor, the resulting ruthenium-based complexes have shown significant promise as anticancer agents, often exhibiting different mechanisms of action compared to platinum-based drugs.[15]

Induction of Apoptosis and Cell Cycle Arrest

Ruthenium complexes have been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. For instance, a cis-(dichloro)tetramineruthenium(III) chloride complex was shown to induce apoptosis in human lung carcinoma cells (A549) and murine sarcoma 180 cells.[15][16] This is often characterized by an increase in the sub-G1 cell population in flow cytometry analysis and the activation of caspases.[16][17]

Signaling Pathway for Ruthenium-Induced Apoptosis:

Caption: Simplified pathway of Ruthenium-induced apoptosis.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Some ruthenium complexes have been shown to exert their anticancer effects by modulating this pathway, although the specific effects can vary depending on the complex and the cell line.

Logical Relationship in MAPK Pathway Modulation:

Caption: Ruthenium complex modulation of the MAPK pathway.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B |

| Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements: [3]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a cornerstone of modern ruthenium chemistry. Its utility as a catalyst and a precursor to more complex catalytic and medicinal compounds is well-established. For researchers in organic synthesis, materials science, and drug development, a thorough understanding of its properties, handling, and reaction methodologies is essential for innovation. The continued exploration of ruthenium-based compounds, originating from this versatile starting material, holds significant promise for the development of novel therapeutics and more efficient chemical processes.

References

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Ruthenium chloride trihydrate | Cl3H6O3Ru | CID 12090026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. Ruthenium(III)_chloride [chemeurope.com]

- 7. lookchem.com [lookchem.com]

- 8. Ruthenium(III) chloride hydrate | 14898-67-0 | FR140518 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Induction of cell cycle arrest and apoptosis by ruthenium complex cis-(dichloro)tetramineruthenium(III) chloride in human lung carcinoma cells A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The compound cis-(dichloro)tetrammineruthenium(III) chloride induces caspase-mediated apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Appearance of Ruthenium(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a key starting material in ruthenium chemistry, valued for its catalytic properties and as a precursor for the synthesis of a wide array of ruthenium complexes.[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in catalysis, materials science, and drug development. This guide provides a comprehensive overview of the physical appearance and key physicochemical properties of this compound.

Physical Appearance

This compound is a crystalline solid.[2][3] However, its reported color varies significantly across different sources, likely due to factors such as the exact degree of hydration, purity, and the presence of different polymorphs of the anhydrous form. The observed colors range from yellow and yellowish-orange to dark red-brown, dark brown, and blackish powder.[2][3][4]

The appearance of the substance can also be influenced by its form, which can be a powder or chunks. The anhydrous form, Ruthenium(III) chloride (RuCl₃), is typically a dark brown or black solid.[4] The presence of varying amounts of water of crystallization can lead to the different observed colors of the hydrated form.

The color of aqueous solutions of this compound is also concentration-dependent. Dilute solutions typically appear straw-colored, while concentrated solutions are red-brown.[1]

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | RuCl₃·3H₂O | [2][5][6] |

| Molecular Weight | 261.47 g/mol | [5][6][7] |

| Melting Point | 100 °C (decomposes) or >300 °C | [8] |

| Density | 3.11 g/cm³ | [8] |

| Solubility | Soluble in water, ethanol, and acetone. | [1] |

Experimental Protocols for Characterization

The determination of the physical and chemical properties of a compound like this compound involves a suite of standard analytical techniques. A general overview of these methodologies is provided below.

Determination of Physical Appearance

The physical appearance, including color and form, is typically determined through visual inspection. For a more standardized and quantitative assessment of color, colorimetric methods can be employed. These techniques measure the absorbance and transmittance of light at various wavelengths to provide a precise color profile of the compound.

Crystal Structure Determination

X-ray crystallography is the definitive method for determining the crystal structure of a solid compound. This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. The pattern provides detailed information about the arrangement of atoms within the crystal lattice. For powdered samples, X-ray powder diffraction (XRPD) is used to obtain information about the crystalline phases present.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a melting point apparatus, where the sample is heated at a controlled rate, and the temperature range over which it melts is observed. For compounds that decompose upon heating, the decomposition temperature is reported.

-

Solubility: Solubility is determined by adding a known amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured.

-

Density: The density of a solid can be determined using various techniques, including gas pycnometry, which measures the volume of the solid by displacing a known volume of gas.

Relationship between Anhydrous and Hydrated Forms

Ruthenium(III) chloride exists in both anhydrous (RuCl₃) and hydrated (RuCl₃·xH₂O) forms. The trihydrate is the most common commercially available form. The relationship between these forms is crucial for understanding the compound's properties and reactivity. The following diagram illustrates this relationship.

Caption: Relationship between anhydrous and hydrated forms of Ruthenium(III) chloride.

References

- 1. Ruthenium(III) chloride | 10049-08-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. Ruthenium chloride trihydrate | Cl3H6O3Ru | CID 12090026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. lookchem.com [lookchem.com]

Navigating the Solution: A Technical Guide to the Solubility of Ruthenium(III) Chloride Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) in various organic solvents. This information is critical for researchers and professionals in fields such as catalysis, materials science, and drug development, where precise control over reaction conditions is paramount. While quantitative solubility data for this compound is notably scarce in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for experimental determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a solvent is determined by its molecular structure and the distribution of electron density, which is often quantified by its dielectric constant and dipole moment. This compound, being an ionic compound, is a polar solute. Its solubility in organic solvents is therefore largely dependent on the solvent's ability to solvate the Ru³⁺ and Cl⁻ ions and to accommodate the water of hydration.

Qualitative Solubility of this compound

This compound is generally known to be soluble in polar organic solvents. The hydrated form is significantly more soluble in these solvents compared to its anhydrous counterpart.[1] The presence of water molecules in the crystal lattice of the trihydrate facilitates its dissolution in polar solvents that can form hydrogen bonds.

Below is a summary of the qualitative solubility of this compound in several common organic solvents, along with their key physical properties.

| Solvent | Molecular Formula | Dielectric Constant (at 20°C) | Dipole Moment (D) | Qualitative Solubility of RuCl₃·3H₂O |

| Methanol | CH₃OH | 32.7 | 1.70 | Soluble |

| Ethanol | C₂H₅OH | 24.5 | 1.69 | Soluble (conflicting reports exist)[1][2] |

| Acetone | C₃H₆O | 20.7 | 2.88 | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | Sparingly soluble to insoluble |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 3.82 | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.7 | 3.96 | Soluble |

| Acetonitrile | CH₃CN | 37.5 | 3.92 | Sparingly soluble |

| Dichloromethane | CH₂Cl₂ | 9.1 | 1.60 | Insoluble |

Note on Conflicting Data: It is important to note that some sources describe Ruthenium(III) chloride hydrate (B1144303) as insoluble in ethanol, while others list it as soluble.[1][2] This discrepancy may arise from differences in the specific form of the ruthenium salt used (e.g., degree of hydration, presence of impurities) or the experimental conditions. Therefore, experimental verification is highly recommended.

Experimental Protocol for Determining Solubility

Given the lack of precise quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following is a general experimental protocol for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (of known purity and hydration level)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Spectrophotometer (e.g., UV-Vis or ICP-OES/MS for ruthenium analysis) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial. The excess solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial to avoid disturbing the solid at the bottom.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microcrystals. This step is critical for accurate results.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered, saturated solution to a known volume with the same organic solvent. The dilution factor will depend on the expected concentration and the analytical method's linear range.

-

Determine the concentration of ruthenium in the diluted solution using a calibrated analytical instrument. For example, a calibration curve can be prepared using standard solutions of this compound of known concentrations.

-

If using gravimetric analysis, a known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container, and the mass of the residue can be measured.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Workflows

To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

References

An In-Depth Technical Guide to the Hygroscopic Nature of Ruthenium(III) Chloride Trihydrate for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the hygroscopic properties of Ruthenium(III) chloride trihydrate, detailing its interaction with atmospheric moisture, the consequential impacts on its applications in catalysis and drug development, and rigorous protocols for its characterization and handling.

This compound (RuCl₃·xH₂O), a cornerstone precursor in ruthenium chemistry, is widely utilized in the synthesis of innovative catalysts and therapeutic agents. Its pronounced hygroscopic nature, however, presents significant challenges in research and development, impacting reproducibility, catalytic efficacy, and the stability of pharmaceutical formulations. This technical guide provides a comprehensive examination of the hygroscopic behavior of this compound, offering quantitative data, detailed experimental protocols, and practical guidance for its effective management.

Understanding the Hygroscopic Nature of this compound

This compound is classified as a hygroscopic substance, meaning it readily attracts and absorbs moisture from the surrounding atmosphere. This property is attributed to the coordination of water molecules to the ruthenium center and the propensity of the crystalline lattice to incorporate additional water. The level of hydration in commercially available Ruthenium(III) chloride is often variable, commonly approximated as a trihydrate, but can fluctuate depending on the manufacturing process and storage conditions. This variability in water content can significantly affect the material's molar mass and, consequently, the stoichiometry of reactions in which it is used.

Upon exposure to ambient air, the dark brown or black powder can become deliquescent at high relative humidity, dissolving in the absorbed water to form a concentrated aqueous solution. This absorption of water can lead to changes in its physical appearance, such as clumping, and can alter its chemical reactivity and solubility. While the hydrated form is soluble in water and other polar solvents, the anhydrous form is notably insoluble.

Quantitative Analysis of Water Absorption

To provide a quantitative understanding of the hygroscopic behavior of this compound, the following table summarizes typical data obtained from Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.

Table 1: Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Metal Halide (Representative)

| Relative Humidity (%) | Mass Change (%) - Sorption | Mass Change (%) - Desorption |

| 0 | 0.00 | 2.50 |

| 10 | 0.50 | 2.75 |

| 20 | 1.00 | 3.00 |

| 30 | 1.50 | 3.25 |

| 40 | 2.25 | 3.50 |

| 50 | 3.50 | 4.00 |

| 60 | 5.00 | 4.75 |

| 70 | 7.50 | 6.00 |

| 80 | 12.00 | 9.00 |

| 90 | 20.00 | 20.00 |

Note: This data is representative of a hygroscopic metal halide and illustrates the typical sigmoidal water uptake. The hysteresis loop (the difference between the sorption and desorption curves) is indicative of the complex interaction between the material and water molecules.

Experimental Protocols for Hygroscopicity Characterization

Accurate determination of the water content and hygroscopic properties of this compound is crucial for consistent experimental results. The following are detailed protocols for key analytical techniques.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the water sorption and desorption isotherms, providing insights into the hygroscopic nature, physical stability, and potential for hydrate (B1144303) formation.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 10-20 mg) is accurately weighed and placed into the sample pan of the DVS instrument.

-

Drying: The sample is initially dried by exposure to a 0% relative humidity (RH) nitrogen stream at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change over time is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content by measuring the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan.

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to ensure all water is removed (e.g., 300 °C).

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The weight loss corresponding to the loss of water of hydration is used to calculate the initial water content.

Karl Fischer Titration

Objective: To provide a highly accurate and specific determination of water content.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator is conditioned to a dry state.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.

-

Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed. For very low water content, coulometric Karl Fischer titration is preferred, where the iodine titrant is generated electrochemically.[1][2][3][4]

References

- 1. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 2. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 3. mt.com [mt.com]

- 4. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anhydrous vs. Hydrated Ruthenium(III) Chloride for Researchers and Drug Development Professionals

Ruthenium(III) chloride (RuCl₃) is a pivotal starting material in the synthesis of a vast array of ruthenium-based compounds utilized in catalysis, materials science, and medicine.[1] It exists in two principal forms: anhydrous (RuCl₃) and hydrated (RuCl₃·xH₂O). While chemically related, their distinct physical properties, particularly solubility, dictate their suitability for different applications. This guide provides a comprehensive comparison of these two forms, offering detailed data, experimental protocols, and logical workflows to aid researchers in their selection and use.

Physicochemical Properties: A Tale of Two Solubilities

The most critical distinction between anhydrous and hydrated RuCl₃ is their solubility. The hydrated form is soluble in water and various polar organic solvents, whereas the anhydrous form is notably insoluble in water and only slightly soluble in some organic solvents.[2] This difference fundamentally governs their application, with the hydrated form being the precursor of choice for most solution-phase chemistry.[2]

The anhydrous form exists in two main crystalline polymorphs: the black α-RuCl₃ and the dark brown, metastable β-RuCl₃.[1][3] The α-form adopts a chromium(III) chloride-type structure with honeycomb layers of Ru³⁺ ions.[1][4] The β-form consists of infinite chains of face-sharing octahedra and irreversibly converts to the α-form at temperatures between 450–600 °C.[1][3] In contrast, the hydrated form, often a trihydrate (RuCl₃·3H₂O), is commercially available as a dark brown or black powder.[1][5] Its exact composition can be variable, with commercial samples potentially containing mixed oxidation states (Ru(III) and Ru(IV)), oxo-, and hydroxy-chlorocomplexes, which can affect reaction stoichiometry and outcomes.[6]

Table 1: Comparison of Quantitative Data for Anhydrous vs. Hydrated Ruthenium(III) Chloride

| Property | Anhydrous Ruthenium(III) Chloride | Hydrated Ruthenium(III) Chloride (Trihydrate) |

| CAS Number | 10049-08-8[1] | 13815-94-6[1] |

| Chemical Formula | RuCl₃[1] | RuCl₃·3H₂O[7] |

| Molar Mass | 207.43 g/mol [1] | 261.47 g/mol [3] |

| Appearance | Black (α-form) or dark brown (β-form) solid/powder[1] | Dark brown to black crystalline powder[1][8] |

| Density | 3.11 g/cm³ (α-form)[9][10] | 3.11 g/cm³ (anhydrous basis)[11] |

| Melting Point | >500 °C (decomposes)[1][3] | >500 °C (decomposes)[10] |

| Water Solubility | Insoluble[1][12] | Soluble[1] |

| Other Solvents | Slightly soluble in some organic solvents[9] | Soluble in ethanol (B145695), acetone, and other polar solvents |

| Crystal Structure | Trigonal (α-form, CrCl₃-type) or Hexagonal (β-form)[1][4] | Not well-defined, variable aqua/chloro species |

| Magnetic Susceptibility (χ) | +1998.0·10⁻⁶ cm³/mol (paramagnetic)[1] | Data not typically specified due to variable nature |

Synthesis and Preparation

The synthesis routes for anhydrous and hydrated RuCl₃ are distinct processes tailored to yield the desired phase and properties.

Anhydrous ruthenium(III) chloride is typically prepared via direct chlorination of ruthenium metal at high temperatures.[1]

-

Objective: To synthesize the insoluble, crystalline α-RuCl₃ for solid-state applications.

-

Materials:

-

Fine ruthenium metal powder (99.9%+)

-

Chlorine gas (Cl₂)

-

Optional: Carbon monoxide (CO)

-

-

Procedure:

-

Place powdered ruthenium metal in a quartz tube within a tube furnace.

-

Heat the furnace to approximately 700 °C.[13]

-

Pass a stream of dry chlorine gas over the heated ruthenium powder. In some methods, a 4:1 mixture of chlorine and carbon monoxide is used; the CO facilitates the transport of the product as a gas, which then crystallizes upon cooling in a cooler part of the apparatus.[3]

-

The volatile RuCl₃ sublimes and is carried by the gas stream.

-

Collect the black crystals of α-RuCl₃ that deposit in the cooler downstream section of the quartz tube.

-

All operations should be performed in a well-ventilated fume hood with appropriate safety measures for handling toxic gases at high temperatures.

-

The hydrated form is produced through an aqueous route, making it more amenable to industrial scale-up.[14]

-

Objective: To synthesize water-soluble RuCl₃·xH₂O, the common starting material for ruthenium chemistry.

-

Materials:

-

Ruthenium-containing material (e.g., ruthenium oxides or crude ruthenium metal)

-

Hydrochloric acid (HCl, concentrated)

-

Oxidizing agent (e.g., chlorine gas, sodium chlorate)

-

-

Procedure:

-

Ruthenium tetroxide (RuO₄) is generated by oxidizing a ruthenium source. A typical industrial method involves the alkali fusion of ruthenium powder with an oxidant, followed by distillation of the volatile RuO₄.[14]

-

The distilled RuO₄ vapor is absorbed into concentrated hydrochloric acid.[14] This reduces the ruthenium to Ru(III) and forms a solution of chlororuthenic acid.

-

The resulting acidic solution is carefully heated (e.g., to 90-100 °C) to evaporate the solvent and concentrate the solution.[14]

-

Upon concentration, dark brown crystals of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) precipitate.[14]

-

The crystals are collected by filtration and dried. The final water content can be variable.

-

Reactivity and Applications

The choice between anhydrous and hydrated RuCl₃ is almost always dictated by the reaction medium. Hydrated RuCl₃ is the starting point for the synthesis of hundreds of ruthenium complexes, including organometallics, coordination compounds, and catalysts.[1] Its solubility allows it to serve as a precursor for complexes used in hydrogenation, oxidation, and olefin metathesis reactions.[15] Notably, it is the key precursor for synthesizing Grubbs' catalysts, which are foundational in modern organic synthesis and polymer chemistry.[15][16]

Anhydrous RuCl₃ is primarily used for solid-state physics research and in catalytic reactions where water must be rigorously excluded, such as certain solvent-free aldol (B89426) condensations.[17]

Table 2: Applications and Preferred Form of Ruthenium(III) Chloride

| Application | Preferred Form | Rationale |

| Homogeneous Catalysis (e.g., Grubbs' Catalyst Synthesis) | Hydrated[16] | Required for dissolution in reaction solvents (e.g., ethanol, methanol).[2] |

| Drug Development & Medicinal Chemistry | Hydrated[8] | Precursor for Ru-based anti-cancer complexes, requires aqueous/polar media for synthesis and biological testing. |

| Nanoparticle Synthesis | Hydrated[9][11] | Used in solution-based reduction methods to form Ru or RuO₂ nanoparticles.[9] |

| Electroplating & Electrode Coatings | Hydrated[10][18] | Applied from aqueous or alcoholic solutions to coat anodes. |

| Solid-State Physics & Materials Research | Anhydrous[1] | Used to study magnetic and electronic properties of the crystalline solid (e.g., Kitaev physics).[19] |

| Solvent-Free or Anhydrous Catalysis | Anhydrous[17] | Acts as a catalyst in reactions where water interferes. |

This protocol illustrates a typical use of hydrated RuCl₃ as a precursor for a widely used ruthenium complex.

-

Objective: To synthesize RuCl₂(PPh₃)₃, a key intermediate for many other catalysts, from hydrated RuCl₃.

-

Reaction: 2RuCl₃·xH₂O + 7PPh₃ → 2RuCl₂(PPh₃)₃ + OPPh₃ + 5H₂O + 2HCl[13]

-

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous Methanol (B129727) or Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add RuCl₃·xH₂O (1 part by weight) and triphenylphosphine (7 parts by weight).

-

Add anhydrous methanol or ethanol to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress is often indicated by a color change.

-

After several hours of reflux, the product will precipitate from the solution as a brown solid.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with fresh solvent (methanol or ethanol) and then with a non-polar solvent like hexane (B92381) to remove excess triphenylphosphine and triphenylphosphine oxide.

-

Dry the resulting brown crystalline product, RuCl₂(PPh₃)₃, under vacuum.

-

Summary and Recommendations

For the vast majority of applications in synthetic chemistry, catalysis, and drug development, hydrated ruthenium(III) chloride is the required starting material.[8] Its solubility is the enabling property for its role as a versatile precursor. However, researchers must be mindful of the variable water content and potential impurities in commercial batches, which can necessitate analytical determination of the exact ruthenium percentage to ensure accurate stoichiometry.[6]

Anhydrous ruthenium(III) chloride is a specialized reagent reserved for applications where its insolubility is not a hindrance or where the absolute absence of water is critical, such as in the study of its intrinsic solid-state properties or in specific solvent-free catalytic systems.[1][17]

References

- 1. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ruthenium(III)_chloride [chemeurope.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Ruthenium (III) chloride [14898-67-0] | UIV Chem [uivchem.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. chembk.com [chembk.com]

- 8. rim-pdcpd.com [rim-pdcpd.com]

- 9. 塩化ルテニウム(III) anhydrous, powder, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. 氯化钌 (III) 水合物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [guidechem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Ruthenium(III) chloride hydrate | 14898-67-0 [chemicalbook.com]

- 19. [1509.04723] Crystal structure and magnetism in $α$-RuCl3: an ab-initio study [arxiv.org]

The Cornerstone of Ruthenium Chemistry: A Guide to Essential Starting Materials

For researchers, scientists, and professionals in drug development, a deep understanding of precursor materials is fundamental to innovation. In the intricate field of ruthenium chemistry, a class of compounds stands out for its versatility and catalytic prowess. This technical guide provides an in-depth exploration of the core starting materials that form the foundation of modern ruthenium chemistry, offering a comprehensive overview of their properties, synthesis protocols, and key chemical transformations.

Ruthenium complexes have emerged as powerful tools in a myriad of chemical applications, from pioneering catalytic converters to the synthesis of complex pharmaceuticals. The journey to these advanced applications begins with a select group of foundational ruthenium compounds. This document will focus on the most pivotal of these: Ruthenium(III) Chloride, Triruthenium Dodecacarbonyl, and Ruthenium Pentacarbonyl.

Core Ruthenium Starting Materials: A Comparative Overview

A successful foray into ruthenium chemistry necessitates a firm grasp of the physical and chemical properties of its primary precursors. The following tables summarize the key quantitative data for the most common starting materials, facilitating easy comparison and selection for experimental design.

Table 1: Properties of Ruthenium(III) Chloride

| Property | Anhydrous (RuCl₃) | Hydrated (RuCl₃·xH₂O) |

| Molecular Formula | RuCl₃ | RuCl₃·xH₂O |

| Molecular Weight | 207.43 g/mol | 225.4 g/mol (for monohydrate)[1] |

| Appearance | Dark gray to black powder | Dark brown or black solid[2] |

| Melting Point | >500 °C (decomposes)[2][3] | Not well-defined |

| Solubility in Water | Insoluble[2] | Soluble[2] |

| Density | 3.11 g/mL at 25 °C | Not well-defined |

Table 2: Properties of Ruthenium Carbonyls

| Property | Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) | Ruthenium Pentacarbonyl (Ru(CO)₅) |

| Molecular Formula | C₁₂O₁₂Ru₃ | C₅O₅Ru |

| Molecular Weight | 639.33 g/mol | 241.12 g/mol [4] |

| Appearance | Orange crystalline solid[5] | Colorless liquid[4] |

| Melting Point | 155 °C (decomposes)[5] | -17 to -16 °C[4][6] |

| Solubility | Sparingly soluble in hydrocarbons and acetone | Soluble in hexane[6] |

| Key Characteristics | Air-stable solid, precursor to carbonyl clusters.[7] | Light-sensitive, readily decarbonylates.[6] |

Key Synthetic Pathways and Transformations

The true utility of these starting materials lies in their reactivity and their role as precursors to a vast array of catalytically active ruthenium complexes. Ruthenium(III) chloride, in particular, serves as a central hub for accessing numerous organometallic and coordination compounds.

Experimental Protocols: Synthesis of Key Ruthenium Complexes

The following sections provide detailed methodologies for the synthesis of cornerstone ruthenium complexes from the aforementioned starting materials. These protocols are intended to serve as a practical guide for laboratory synthesis.

Protocol 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₃])

This complex is a versatile precursor for a wide range of ruthenium catalysts.[8]

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Triphenylphosphine (B44618) (PPh₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (6 equivalents) in methanol.

-

Add Ruthenium(III) chloride hydrate (1 equivalent) to the solution.

-

Heat the mixture to reflux with stirring. The color of the solution will gradually change to a deep brown. The reaction progress can be monitored by the precipitation of the product.

-

After refluxing for approximately 4 hours, allow the mixture to cool to room temperature.

-

Collect the brown solid product by filtration.

-

Wash the solid with generous portions of diethyl ether to remove any unreacted triphenylphosphine and other impurities.

-

Dry the product under vacuum to yield [RuCl₂(PPh₃)₃].

Protocol 2: General Synthesis of Arene Ruthenium Dichloride Dimers ([(arene)RuCl₂]₂)

These half-sandwich complexes are important precursors for a variety of catalytic applications, including transfer hydrogenation and C-H activation.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Appropriate 1,3-cyclohexadiene (B119728) or α-phellandrene

-

Ethanol (B145695) (EtOH)

Procedure:

-

Combine Ruthenium(III) chloride hydrate and the corresponding diene in ethanol in a round-bottom flask.

-

Reflux the mixture under an inert atmosphere for several hours. The reaction progress is indicated by a color change and the formation of a precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the resulting dimeric complex by filtration.

-

Wash the solid with ethanol and then with a non-polar solvent like hexane.

-

Dry the product under vacuum.

Protocol 3: Synthesis of First-Generation Grubbs' Catalyst from RuCl₃·xH₂O

The synthesis of this renowned olefin metathesis catalyst is a multi-step process that highlights the utility of ruthenium precursors. A simplified conceptual pathway is outlined below.

A detailed experimental procedure for the synthesis of the first-generation Grubbs' catalyst involves the initial formation of the [(p-cymene)RuCl₂]₂ dimer, followed by reaction with 1,5-cyclooctadiene (B75094) (COD) and a base to form a Ru(0) intermediate. This intermediate is then reacted with tricyclohexylphosphine (B42057) (PCy₃) and phenyldiazomethane (B1605601) or a related carbene source to yield the final catalyst.[9]

Conclusion

The starting materials presented in this guide—Ruthenium(III) Chloride, Triruthenium Dodecacarbonyl, and Ruthenium Pentacarbonyl—represent the gateway to the vast and powerful world of ruthenium chemistry. Their distinct properties and reactivity profiles enable the synthesis of a remarkable diversity of complexes with applications spanning catalysis, materials science, and medicine. A thorough understanding of these foundational compounds, coupled with robust synthetic protocols, empowers researchers to push the boundaries of chemical innovation.

References

- 1. Ruthenium trichloride hydrate | Cl3H2ORu | CID 6093376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. webqc.org [webqc.org]

- 5. WebElements Periodic Table » Ruthenium » triruthenium dodecacarbonyl [webelements.co.uk]

- 6. Ruthenium pentacarbonyl - Wikipedia [en.wikipedia.org]

- 7. CAS 15243-33-1: triruthenium dodecacarbonyl | CymitQuimica [cymitquimica.com]

- 8. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 9. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Ruthenium(III) Chloride Trihydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a versatile and widely utilized catalyst in modern organic synthesis. Its accessibility, relatively low cost compared to other precious metal catalysts, and diverse reactivity make it an invaluable tool for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions catalyzed by RuCl₃·3H₂O, including oxidation reactions, multicomponent reactions for heterocycle synthesis, and carbon-carbon bond-forming reactions.

Oxidation Reactions

This compound is a powerful catalyst for a range of oxidation reactions, often in the presence of a co-oxidant. It can be used for the oxidative cleavage of olefins and the oxidation of alcohols to aldehydes and ketones.

Oxidative Cleavage of Olefins to Aldehydes

The RuCl₃-catalyzed oxidative cleavage of olefins provides a valuable method for the synthesis of aldehydes. Different protocols have been developed to accommodate various types of olefinic substrates.[1][2][3]

Table 1: Protocols for RuCl₃-Catalyzed Oxidative Cleavage of Olefins [2][3]

| Protocol | Substrate Type | Co-oxidant | Catalyst Loading (mol%) | Solvent System | Product | Yield Range |

| 1 | Aryl Olefins | Oxone | 3.5 | CH₃CN/H₂O (1.5:1) | Aromatic Aldehydes | Excellent |

| 2 | Aliphatic Olefins | NaIO₄ | 3.5 | 1,2-dichloroethane (B1671644)/H₂O (1:1) | Alkyl Aldehydes | Good to Excellent |

| 3 | Terminal Aliphatic Olefins | NaIO₄ | 3.5 | CH₃CN/H₂O (6:1) | Alkyl Aldehydes | Excellent |

Experimental Protocol (General Procedure for Protocol 2): [4]

-

To a stirred solution of the aliphatic olefin (1.0 mmol) in a 1:1 mixture of 1,2-dichloroethane and water (10 mL), add this compound (0.035 mmol, 3.5 mol%).

-

Add sodium periodate (B1199274) (NaIO₄) (2.2 mmol) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (B109758) (3 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate (B1220275) solution (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aldehyde.

Catalytic Cycle for Ruthenium-Catalyzed Oxidation:

The catalytic cycle for ruthenium-catalyzed oxidations generally involves the in-situ formation of a high-valent ruthenium species, such as ruthenium tetroxide (RuO₄), which acts as the active oxidant. The co-oxidant regenerates the active ruthenium species.

Oxidation of Alcohols to Aldehydes and Ketones

RuCl₃·3H₂O is an effective catalyst for the selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively. This method is particularly useful for the oxidation of fatty alcohols.[5]

Table 2: RuCl₃-Catalyzed Oxidation of Various Alcohols [2][6]

| Substrate | Co-oxidant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Conversion/Yield (%) |

| 1-Hexadecanol (B1195841) | TMAO (3 equiv.) | 0.5 | DMF | 60 | 0.5 | Hexadecanal | 96/93 |

| 1-Phenylethanol | TMAO (3 equiv.) | 0.5 | Acetone | 55 | 0.17 | Acetophenone | 99/99 |

| Cyclohexanol | TMAO (3 equiv.) | 0.5 | Acetone | 55 | 0.17 | Cyclohexanone | 99/99 |

| Geraniol | TMAO (3 equiv.) | 0.5 | DMF | 60 | 0.5 | Geranial | 95/92 |

Experimental Protocol (Oxidation of 1-Hexadecanol):

-

In a round-bottom flask, dissolve 1-hexadecanol (1.0 mmol) and trimethylamine (B31210) N-oxide (TMAO) (3.0 mmol) in dry N,N-dimethylformamide (DMF) (1 mL).

-

Add a solution of this compound (0.005 mmol, 0.5 mol%) in DMF (0.5 mL) to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 30 minutes.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield hexadecanal.

Multicomponent Reactions: Synthesis of Heterocycles

Ruthenium(III) chloride is an excellent catalyst for multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. The Biginelli reaction is a prime example.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

RuCl₃ efficiently catalyzes the three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2-(1H)-ones, which are important scaffolds in medicinal chemistry.[7]

Table 3: RuCl₃-Catalyzed Biginelli Reaction - Substrate Scope [7]

| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst Loading (mol%) | Conditions | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 5 | Solvent-free, 100 °C, 45 min | 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | Solvent-free, 100 °C, 60 min | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | Solvent-free, 100 °C, 45 min | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 96 |

| Benzaldehyde | Methyl acetoacetate | Thiourea | 5 | Solvent-free, 100 °C, 60 min | 5-Methoxycarbonyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 90 |

Experimental Protocol (General Procedure): [7]

-

In a round-bottom flask, mix the aldehyde (1.0 mmol), β-keto ester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).

-

Heat the mixture at 100 °C under solvent-free conditions for the time specified in Table 3, or until TLC indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and add cold water (15 mL).

-

Stir the mixture until a solid product precipitates.

-

Collect the solid by filtration, wash with cold water and a small amount of ethanol (B145695).

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2-(1H)-one.

Proposed Reaction Workflow for the Biginelli Reaction:

Synthesis of Quinolines

Ruthenium(III) chloride, in combination with a phosphine (B1218219) ligand, catalyzes the synthesis of substituted quinolines from anilines and 1,3-diols. This reaction proceeds via a cyclocondensation mechanism.[8]

Table 4: RuCl₃-Catalyzed Synthesis of Quinolines [8]

| Aniline (B41778) | 1,3-Diol | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |

| Aniline | 1,3-Propanediol | RuCl₃·xH₂O, PBu₃, MgBr₂·OEt₂ | Mesitylene (B46885) | 160 | Quinoline (B57606) | 76 |

| 4-Methylaniline | 1,3-Butanediol | RuCl₃·xH₂O, PBu₃, MgBr₂·OEt₂ | Mesitylene | 160 | 2,6-Dimethylquinoline | 65 |

| 4-Methoxyaniline | 1,3-Pentanediol | RuCl₃·xH₂O, PBu₃, MgBr₂·OEt₂ | Mesitylene | 160 | 2-Ethyl-6-methoxyquinoline | 72 |

Experimental Protocol (General Procedure): [8]

-

To a Schlenk tube, add the aniline (1.0 mmol), 1,3-diol (1.2 mmol), RuCl₃·xH₂O (0.02 mmol, 2 mol%), tributylphosphine (B147548) (PBu₃) (0.04 mmol, 4 mol%), and magnesium bromide diethyl etherate (MgBr₂·OEt₂) (0.1 mmol, 10 mol%).

-

Add dry mesitylene (5 mL) as the solvent.

-

Heat the reaction mixture at 160 °C for 16-24 hours under an inert atmosphere.

-

Monitor the reaction by GC-MS. After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (B1210297) and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired quinoline derivative.

Proposed Mechanism for Quinoline Synthesis:

The reaction is believed to proceed through the dehydrogenation of the 1,3-diol to a 3-hydroxyaldehyde, which then undergoes condensation with the aniline, followed by cyclization and aromatization.

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions. Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information.

Disclaimer:

The protocols provided are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. The user is solely responsible for the safe and proper execution of these experiments.

References

- 1. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. An Unusual Type of Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with Alcohols Accompanied by C-C Coupling [organic-chemistry.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Ruthenium(III) Chloride Trihydrate in Hydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is a versatile and cost-effective catalyst precursor for a wide range of hydrogenation reactions in organic synthesis.[1][2] Its applications are particularly relevant in the pharmaceutical and fine chemical industries, where the selective reduction of functional groups is a critical step in the synthesis of complex molecules.[3] This document provides detailed application notes, experimental protocols, and comparative data for the use of RuCl₃·3H₂O in various hydrogenation reactions.

Introduction to this compound in Catalytic Hydrogenation

This compound is an air-stable, readily available solid that serves as a precursor to catalytically active ruthenium species. In the presence of a reducing agent, such as hydrogen gas or a hydrogen donor, and often with the aid of a ligand, Ru(III) is reduced in situ to a lower oxidation state, typically Ru(II) or Ru(0), which forms the active catalyst.[4] This active species can then catalyze the addition of hydrogen across double and triple bonds, as well as the reduction of various functional groups.

The versatility of RuCl₃·3H₂O stems from its ability to be paired with a variety of ligands, which can tune its catalytic activity and selectivity. For instance, the use of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can enhance its efficacy in specific transformations.[1][2]

Applications in Hydrogenation

This compound is effective in the hydrogenation of a variety of functional groups, including:

-

Alkenes and Alkynes: Reduction of carbon-carbon double and triple bonds to the corresponding saturated alkanes.

-